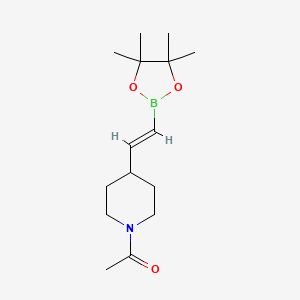
1-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one is an organic compound that features a boronic ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through the reaction of pinacol with boronic acid or boronic ester precursors under mild conditions.
Vinylation: The vinyl group is introduced via a palladium-catalyzed cross-coupling reaction with a vinyl halide.
Piperidine Introduction: The piperidine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow reactors for the cross-coupling steps and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various N-alkylated piperidine derivatives.
科学研究应用
1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be used in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action for 1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds, which is a key step in many organic synthesis pathways.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one is unique due to its combination of a boronic ester group with a piperidine ring and a vinyl group. This structure allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
属性
分子式 |
C15H26BNO3 |
|---|---|
分子量 |
279.18 g/mol |
IUPAC 名称 |
1-[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H26BNO3/c1-12(18)17-10-7-13(8-11-17)6-9-16-19-14(2,3)15(4,5)20-16/h6,9,13H,7-8,10-11H2,1-5H3/b9-6+ |
InChI 键 |
DHOAPNWNMKODKT-RMKNXTFCSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCN(CC2)C(=O)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(CC2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


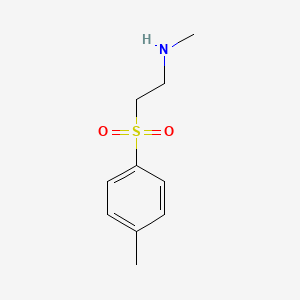
![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)
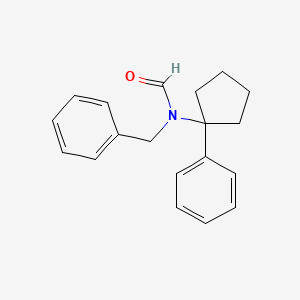
![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)
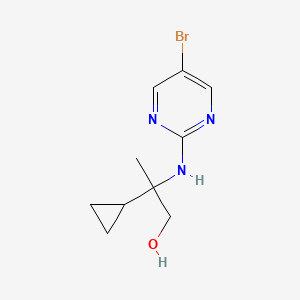
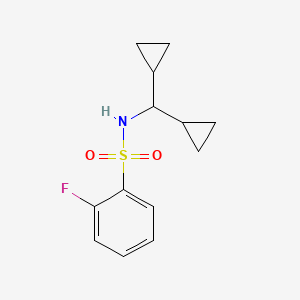

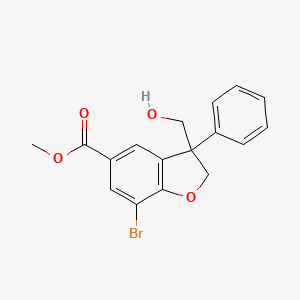
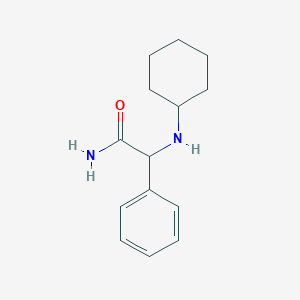
![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)
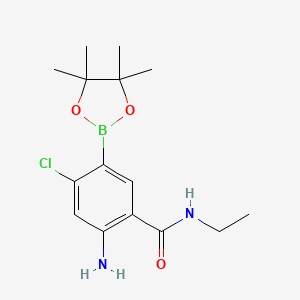
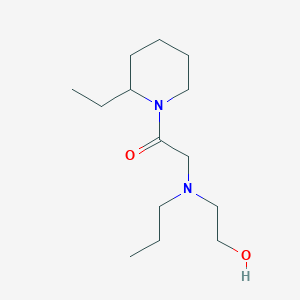
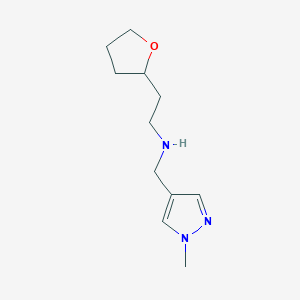
![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
